molecular formula C18H23FN2O2S2 B2965855 1-(3-fluorophenyl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)methanesulfonamide CAS No. 1234834-49-1

1-(3-fluorophenyl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)methanesulfonamide

Cat. No.: B2965855
CAS No.: 1234834-49-1
M. Wt: 382.51
InChI Key: UYDJKOGPNZGGFN-UHFFFAOYSA-N
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Description

1-(3-fluorophenyl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)methanesulfonamide is a chemical compound for research and experimental purposes. This product is intended for use by qualified scientists and laboratory professionals only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Ensure you understand the safe handling and storage procedures for this material before use. Specific data on its mechanism of action, pharmacological targets, and detailed research applications are not provided here and should be verified from authoritative scientific sources.

Properties

IUPAC Name

1-(3-fluorophenyl)-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN2O2S2/c19-18-3-1-2-16(10-18)14-25(22,23)20-11-15-4-7-21(8-5-15)12-17-6-9-24-13-17/h1-3,6,9-10,13,15,20H,4-5,7-8,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYDJKOGPNZGGFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)CC2=CC(=CC=C2)F)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Fluorophenyl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)methanesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound can be represented as follows:

C17H21FN2O2S\text{C}_{17}\text{H}_{21}\text{F}\text{N}_{2}\text{O}_{2}\text{S}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various physiological processes. The presence of the fluorophenyl group enhances binding affinity, while the piperidine and thiophene moieties contribute to its pharmacological properties.

Target Interaction

Research indicates that this compound may act as an inhibitor of certain protein tyrosine phosphatases (PTPs), which are critical in regulating cellular signaling pathways. The inhibition of PTPs can lead to enhanced insulin signaling, making it a candidate for diabetes treatment .

Anticancer Properties

Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, in vitro tests demonstrated that compounds with similar structures induced apoptosis in hypopharyngeal tumor cells, suggesting potential for cancer therapy .

Antidiabetic Effects

In animal models, compounds related to this compound have been shown to improve glucose tolerance and modulate insulin levels. These effects are attributed to the compound's ability to enhance insulin receptor phosphorylation and influence gene expression related to glucose metabolism .

Case Studies and Experimental Findings

StudyFindingsReference
In vitro cytotoxicity assayInduced apoptosis in FaDu cells; IC50 values indicate significant potency
Animal model for diabetesImproved insulin sensitivity and glucose tolerance; modulation of IRS and PI3K pathways
Pharmacokinetics studyDemonstrated bioavailability around 10% after oral dosing in rats

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural similarities with several analogs, particularly those featuring piperidine cores , fluorinated aromatic rings , or sulfonamide/amide functionalities . Below is a detailed comparison:

Piperidine-Based Sulfonamides and Amides

Compound Name Molecular Formula Molecular Weight Key Structural Differences Potential Applications/Notes References
1-(3-Fluorophenyl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)methanesulfonamide C₂₀H₂₄FN₃O₄S 421.49 Thiophen-3-ylmethyl substitution on piperidine; methanesulfonamide group. Hypothesized CNS activity due to piperidine and sulfonamide motifs.
1-(2-Chlorophenyl)-N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)methanesulfonamide C₂₀H₂₇ClN₂O₃S 411.0 2-Chlorophenyl instead of 3-fluorophenyl; furan substitution instead of thiophene. Structural analog with potential variations in lipophilicity and receptor affinity.
2-(Cyclopentylthio)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acetamide C₁₈H₂₈N₂OS₂ 352.6 Acetamide instead of methanesulfonamide; cyclopentylthio substituent. Likely altered pharmacokinetics due to thioether and acetamide groups.

Fluorophenyl-Substituted Piperidine Derivatives

Compound Name Molecular Formula Molecular Weight Key Structural Differences Biological Relevance References
3-Fluorofentanyl (N-(3-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide) C₂₃H₂₈FN₂O 376.5 Propanamide group; phenylethyl substitution on piperidine. Potent opioid agonist; highlights the role of fluorophenyl groups in receptor binding.
N-[1-(3-Cyanobenzyl)piperidin-4-yl]-N'-(3-fluorophenyl)-N-(pyridin-3-ylmethyl)urea C₂₆H₂₆FN₅O 443.5 Urea linker; cyanobenzyl and pyridinylmethyl substitutions. Demonstrates versatility of fluorophenyl-piperidine hybrids in multi-target drug design.

Sulfonamide-Containing Analogs

Compound Name Molecular Formula Molecular Weight Key Structural Differences Notes References
N-(4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzyl)methanesulfonamide C₃₀H₂₅F₂N₇O₃S 603.0 Chromenone and pyrazolopyrimidine core; methanesulfonamide group. Reported in a patent as a kinase inhibitor; underscores sulfonamide’s role in solubility.
Tolylfluanid (1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-(4-methylphenyl)methanesulfonamide) C₁₀H₁₃Cl₂F N₂O₄S₂ 408.3 Dichloro-fluoro backbone; pesticidal use. Highlights sulfonamide’s utility beyond medicinal chemistry (e.g., agrochemicals).

Key Research Findings and Trends

Fluorophenyl Moieties : The 3-fluorophenyl group in the target compound and analogs like 3-fluorofentanyl enhances metabolic stability and binding affinity to hydrophobic pockets in biological targets.

Piperidine Substitutions : Substitutions on the piperidine nitrogen (e.g., thiophen-3-ylmethyl in the target compound vs. phenylethyl in fentanyl analogs) significantly alter pharmacokinetics and selectivity .

Sulfonamide vs. Amide Linkers : Methanesulfonamide groups (as in the target compound) improve aqueous solubility compared to amides, which may enhance bioavailability in drug candidates .

Q & A

Synthesis and Optimization

Basic Question: Q. What are the common synthetic routes and key intermediates for synthesizing 1-(3-fluorophenyl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)methanesulfonamide? Methodological Answer: The synthesis typically involves multi-step protocols:

  • Step 1: Formation of the piperidine core. For example, (S)-piperidine-2-carboxylic acid methyl ester hydrochloride can react with 3-fluorobenzaldehyde under reductive amination conditions to generate intermediates with fluorophenyl groups .
  • Step 2: Introduction of the thiophen-3-ylmethyl moiety. This may involve alkylation of the piperidine nitrogen using thiophene derivatives, followed by sulfonamide formation via methanesulfonyl chloride .
  • Key Intermediates:
    • (3-Fluorophenyl)methyl-piperidine derivatives (e.g., from [Table 14] in EP 4 374 877 A2) .
    • Thiophene-substituted intermediates synthesized via Suzuki-Miyaura coupling or nucleophilic substitution .

Advanced Question: Q. How can reaction conditions (e.g., temperature, catalysts) be optimized to improve yield and purity during sulfonamide formation? Methodological Answer:

  • Catalyst Selection: Palladium-based catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency for thiophene derivatives, as seen in analogous syntheses of sulfonamide-containing compounds .
  • Temperature Control: Maintaining temperatures below 0°C during sulfonylation minimizes side reactions (e.g., over-sulfonation) .
  • Purification: Recrystallization with ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradients) resolves impurities from unreacted starting materials .

Structural Characterization

Basic Question: Q. Which spectroscopic techniques are critical for confirming the structure of this compound? Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identifies aromatic protons (δ 6.8–7.4 ppm for fluorophenyl and thiophene groups) and piperidine methylene signals (δ 2.5–3.5 ppm) .
    • ¹⁹F NMR: Detects the fluorine atom on the phenyl ring (δ -110 to -115 ppm) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ expected for C₁₈H₂₀F₃N₂O₂S₂) .

Advanced Question: Q. How can X-ray crystallography resolve ambiguities in stereochemistry or conformational flexibility? Methodological Answer:

  • Crystallization: Slow evaporation of acetonitrile/dichloromethane mixtures produces diffraction-quality crystals .
  • Data Interpretation: Compare experimental bond angles/torsion angles with computational models (e.g., DFT) to confirm the sulfonamide group’s spatial orientation .

Biological Activity Profiling

Basic Question: Q. What in vitro assays are suitable for initial screening of this compound’s biological activity? Methodological Answer:

  • Enzyme Inhibition: Use fluorescence-based assays (e.g., trypsin-like proteases) with Z-Gly-Pro-Arg-AMC substrates to quantify IC₅₀ values .
  • Cell Viability: MTT assays in cancer cell lines (e.g., HeLa, MCF-7) assess cytotoxicity at 1–100 μM concentrations .

Advanced Question: Q. How can contradictory results between in vitro and in vivo activity be analyzed? Methodological Answer:

  • Pharmacokinetic Profiling: Measure plasma half-life and bioavailability in rodent models. Low oral absorption (<20%) may explain reduced in vivo efficacy despite strong in vitro activity .
  • Metabolite Identification: LC-MS/MS detects sulfonamide hydrolysis products or glucuronidation, which may deactivate the compound in vivo .

Physicochemical Properties

Basic Question: Q. How are solubility and logP determined experimentally for this compound? Methodological Answer:

  • Solubility: Shake-flask method in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 25°C .
  • logP: Reverse-phase HPLC using a C18 column and octanol/water partitioning .

Advanced Question: Q. What factors contribute to discrepancies in reported logP values across studies? Methodological Answer:

  • Impurity Effects: Residual solvents (e.g., DMSO) or unreacted intermediates alter partitioning behavior. Purity >98% (HPLC) is critical .
  • Ionization State: The sulfonamide group’s pKa (~10.5) affects logP measurements at non-neutral pH .

Mechanistic Studies

Advanced Question: Q. What computational methods are used to predict binding interactions with biological targets? Methodological Answer:

  • Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with protease active sites (e.g., hydrogen bonding with Asp189 in trypsin-like enzymes) .
  • MD Simulations: GROMACS simulations (10 ns) assess stability of ligand-receptor complexes in explicit solvent .

Data Contradiction Analysis

Advanced Question: Q. How should researchers address conflicting synthetic yields reported in patents vs. academic studies? Methodological Answer:

  • Replication: Reproduce conditions from EP 4 374 877 A2 (e.g., 0°C reaction temperature, triethylamine as base) to validate patent claims .
  • Parameter Screening: Design a Design of Experiments (DoE) matrix to test variables (e.g., solvent polarity, stoichiometry) and identify optimal conditions .

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